molecular formula C16H16ClF3N4O3 B11444199 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11444199
M. Wt: 404.77 g/mol
InChI Key: UMCNPZIVWBKMCP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common approach is the coupling of 2-chloro-5-(trifluoromethyl)aniline with 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide: Shares similar structural features but differs in its overall molecular framework.

    Elexacaftor: Contains a trifluoromethyl group and is used in pharmaceutical applications.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClF3N4O3

Molecular Weight

404.77 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C16H16ClF3N4O3/c1-9-15(24(26)27)10(2)23(22-9)7-3-4-14(25)21-13-8-11(16(18,19)20)5-6-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,21,25)

InChI Key

UMCNPZIVWBKMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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